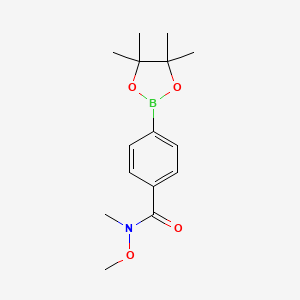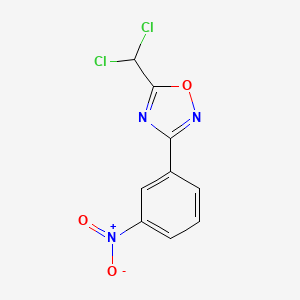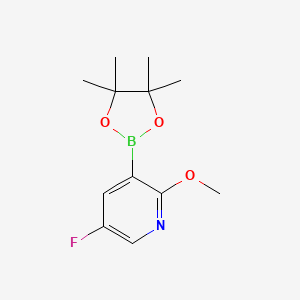![molecular formula C12H9N5O2 B1393537 1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole CAS No. 1228552-57-5](/img/structure/B1393537.png)
1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole
Overview
Description
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family. Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The structure of pyrazoles is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .
Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Physical And Chemical Properties Analysis
The physicochemical properties of pyrazole compounds can vary widely depending on their specific structures. For example, 4-Nitro-2-(1H-pyrazol-3-yl)phenol has a molecular weight of 205.17 g/mol .
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
- Pyrazole compounds, including derivatives similar to 1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole, are central to the development of new drugs due to their pharmacological properties. These compounds have shown a range of biological activities, including analgesic, anti-inflammatory, and vasorelaxant effects. Studies have focused on the synthesis and evaluation of these derivatives to understand their mechanisms of action and potential therapeutic applications. For instance, certain pyrazole derivatives have been observed to exhibit vasorelaxant effects by influencing the NO/cGMP pathway and calcium channels, indicating their potential in treating cardiovascular diseases (Oliveira et al., 2017).
Anti-inflammatory and Antinociceptive Properties
- The anti-inflammatory and antinociceptive properties of pyrazole derivatives are of particular interest in the field of inflammation and pain management. These compounds have been shown to reduce inflammatory responses and pain sensations in various models, suggesting their potential as therapeutic agents for treating inflammatory diseases and pain disorders (Oliveira et al., 2023).
Cytoprotective and Antiulcer Activities
- Pyrazole compounds have also been associated with cytoprotective and antiulcer activities. Some derivatives have demonstrated potent inhibition of induced ulcers in animal models, indicating their potential in the development of treatments for gastric ulcers and related conditions. The mechanisms behind these protective effects are being explored to develop more effective and safer therapeutic options (Ikeda et al., 1996).
Antipyretic and Hypothermic Effects
- Certain pyrazole derivatives have shown hypothermic and antipyretic effects, suggesting their potential in managing fever and regulating body temperature. These compounds may offer new approaches to treating fever and related symptoms, further highlighting the diverse pharmacological applications of pyrazole derivatives (Souza et al., 2002).
Antidiabetic Properties
- Research into pyrazole derivatives has also extended into the field of diabetes management. Some compounds have shown promising antihyperglycemic effects in animal models, indicating their potential as treatments for diabetes. These studies focus on understanding the structure-activity relationships and mechanisms of action to develop more effective antidiabetic agents (Kees et al., 1996).
Safety And Hazards
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and they continue to be a focus of research due to their interesting pharmacological properties .
properties
IUPAC Name |
1-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c18-17(19)12-8-9(10-4-6-13-15-10)2-3-11(12)16-7-1-5-14-16/h1-8H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDATYQDNDNZJLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)C3=CC=NN3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




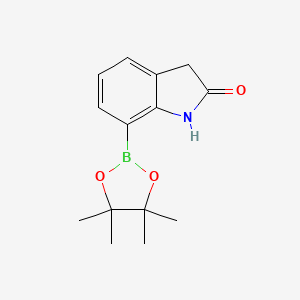
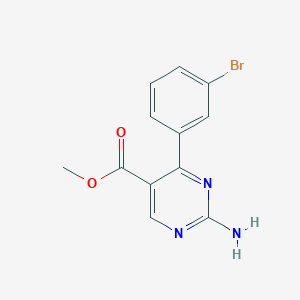
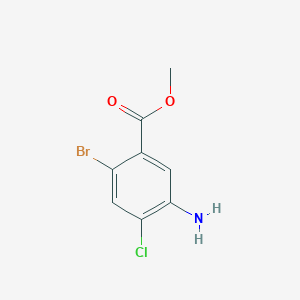
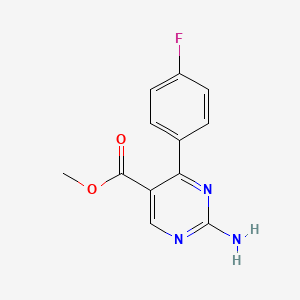
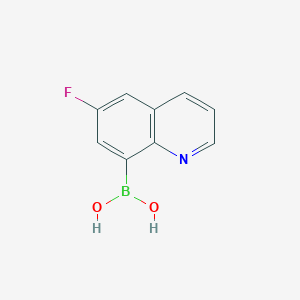


![methyl 7-isobutyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393469.png)
